Empedopeptin

描述

属性

CAS 编号 |

87551-98-2 |

|---|---|

分子式 |

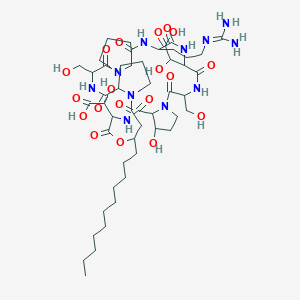

C49H79N11O19 |

分子量 |

1126.2 g/mol |

IUPAC 名称 |

2-[16-[carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C49H79N11O19/c1-2-3-4-5-6-7-8-9-10-14-26-23-33(64)58-20-12-16-30(58)40(68)54-28(24-61)44(72)59-21-13-17-31(59)41(69)53-27(15-11-19-52-49(50)51)39(67)56-34(37(65)46(74)75)42(70)55-29(25-62)45(73)60-22-18-32(63)36(60)43(71)57-35(48(78)79-26)38(66)47(76)77/h26-32,34-38,61-63,65-66H,2-25H2,1H3,(H,53,69)(H,54,68)(H,55,70)(H,56,67)(H,57,71)(H,74,75)(H,76,77)(H4,50,51,52) |

InChI 键 |

WSCOCOSDPASNLN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |

规范 SMILES |

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |

同义词 |

BMY 28117 BMY-28117 empedopeptin |

产品来源 |

United States |

Structural Elucidation and Comparative Analysis of Empedopeptin

Primary Structure Determination and Core Constituents

The primary structure of empedopeptin has been elucidated through a combination of chemical degradation, partial hydrolysis, and mass spectral analysis. It is characterized as an octapeptide core linked to a fatty acid tail.

Amino Acid Composition

This compound is composed of a specific sequence of both proteinogenic and non-proteinogenic amino acids. The core octapeptide contains arginine, proline, and serine. It also features the non-proteinogenic amino acids hydroxyaspartic acid and hydroxyproline (B1673980). Specifically, the structure includes two moles of D-serine, and one mole each of L-arginine, D-proline, L-proline, L-3-hydroxyproline, D-beta-hydroxyaspartic acid, and L-beta-hydroxyaspartic acid.

| Constituent Amino Acid | Quantity per Molecule |

| D-Serine | 2 |

| L-Arginine | 1 |

| D-Proline | 1 |

| L-Proline | 1 |

| L-3-Hydroxyproline | 1 |

| D-beta-Hydroxyaspartic Acid | 1 |

| L-beta-Hydroxyaspartic Acid | 1 |

Fatty Acid Tail Characterization

A key feature of this compound's structure is its lipid component. This consists of a C14-myristic acid tail, specifically beta-hydroxytetradecanoic acid. This fatty acid tail imparts a hydrophobic character to one region of the molecule, which is crucial for its interaction with bacterial membranes.

Cyclic Depsipeptide Architecture and Ester Bond Linkages

This compound is classified as a cyclic depsipeptide. This means its structure contains a cyclic component formed by at least one ester bond in addition to amide (peptide) bonds. The octapeptide core is cyclized through an ester linkage, forming a macrolactone ring. This cyclic architecture is a common feature among many lipodepsipeptide antibiotics and is essential for their biological function.

Stereochemical Configuration of Chiral Centers (D- and L-amino acids)

The amino acid constituents of this compound exhibit specific stereochemistry, with a mix of both D- and L-isomers. The molecule contains alternating stretches of D- and L-configured amino acids. The determined stereochemistry is as follows: two moles of D-serine, one mole of L-arginine, one mole of D-proline, one mole of L-proline, one mole of L-3-hydroxyproline, one mole of D-beta-hydroxyaspartic acid, and one mole of L-beta-hydroxyaspartic acid. The specific arrangement of these chiral centers is critical for the molecule's three-dimensional shape and its interaction with its biological targets.

| Amino Acid | Stereochemical Configuration |

| Serine | D (x2) |

| Arginine | L |

| Proline | D and L (x1 each) |

| 3-Hydroxyproline | L |

| beta-Hydroxyaspartic Acid | D and L (x1 each) |

Structural Homologies and Distinctive Features within Lipodepsipeptide Families

This compound shares structural similarities with other lipodepsipeptide antibiotics, particularly those in the tripropeptin and plusbacin groups. These homologies suggest a potentially similar mechanism of action among these related compounds.

Comparison with Tripropeptins

This compound and tripropeptins are considered to be variants of the same structural scaffold. A significant similarity lies in the "lower portion" of the octapeptide core, which includes three hydroxyamino acids and an arginine residue; this segment is identical in this compound, tripropeptins (A–E and Z), and plusbacins.

However, there are also key distinctions. Moderate variations are observed in the amino acid composition of the "upper ring segment" and in the fatty acid side chain. For instance, the length and branching of the lipid tail can differ, which has been shown to directly influence the antimicrobial activity of these compounds. While both this compound and tripropeptins are cyclic lipodepsipeptides, the specific sequence and modifications of the amino acids in the peptide ring and the nature of the fatty acid tail provide each compound with a unique profile.

| Feature | This compound | Tripropeptins |

| Core Structure | Cyclic octapeptide | Cyclic octapeptide |

| Shared Segment | Identical lower portion of the octapeptide core containing three hydroxyamino acids and arginine. | Identical lower portion of the octapeptide core containing three hydroxyamino acids and arginine. |

| Variable Segment | Amino acid composition of the upper ring segment. | Amino acid composition of the upper ring segment. |

| Fatty Acid Tail | C14-myristic acid (beta-hydroxytetradecanoic acid). | Variable length and branching. |

Comparison with Plusbacins

This compound shares considerable structural similarity with the plusbacin group of lipodepsipeptides. Both this compound and plusbacins are cyclic octapeptides featuring a fatty acid side chain. A significant commonality lies in the lower part of the octapeptide core, which is identical in this compound, the tripropeptins, and plusbacins (A1–B4). This conserved region contains three hydroxyamino acids and an arginine residue.

However, key differences exist in the amino acid composition of the upper segment of the ring and the nature of the fatty acid tail. In plusbacins A1-A4, the amino acid sequence includes two moles of L-trans-3-hydroxyproline, whereas in plusbacins B1-B4, one of these is replaced by L-proline. The fatty acid component also varies among the plusbacins, with A1 and B1 containing 3-hydroxy-tetradecanoic acid, A2 and B2 having 3-hydroxy-isopentadecanoic acid, A3 and B3 possessing 3-hydroxy-isohexadecanoic acid, and A4 and B4 featuring 3-hydroxyhexadecanoic acid. In contrast, this compound contains a C14-myristic acid tail.

The table below provides a comparative overview of the structural components of this compound and various Plusbacins.

| Feature | This compound | Plusbacins A1-A4 | Plusbacins B1-B4 |

| Core Structure | Cyclic octapeptide | Cyclic octapeptide | Cyclic octapeptide |

| Fatty Acid Tail | C14-myristic acid | 3-hydroxy-tetradecanoic acid (A1), 3-hydroxy-isopentadecanoic acid (A2), 3-hydroxy-isohexadecanoic acid (A3), 3-hydroxyhexadecanoic acid (A4) | 3-hydroxy-tetradecanoic acid (B1), 3-hydroxy-isopentadecanoic acid (B2), 3-hydroxy-isohexadecanoic acid (B3), 3-hydroxyhexadecanoic acid (B4) |

| Shared Amino Acids | L-Arginine, D- and L-β-hydroxyaspartic acid, D-Serine | D-threo-β-hydroxyaspartic acid, L-threo-β-hydroxyaspartic acid, D-serine, L-arginine | D-threo-β-hydroxyaspartic acid, L-threo-β-hydroxyaspartic acid, D-serine, L-arginine |

| Variable Amino Acids | D- and L-Proline, L-3-hydroxyproline, another D-Serine | Two L-trans-3-hydroxyproline, D-allo-threonine, D-alanine | One L-trans-3-hydroxyproline, one L-proline, D-allo-threonine, D-alanine |

This table is based on data from multiple scientific sources.

Advanced Analytical Methodologies for Structural Confirmation

The definitive structure of this compound was established through a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Initial structural determination involved partial hydrolysis of the this compound molecule, followed by mass spectral analysis of the resulting fragments. This provided the sequence of the constituent moieties. More recent studies have employed high-resolution mass spectrometry techniques like LC-MS/MS to further confirm the structure. For instance, a base peak at m/z 1126.5630 [M+H]⁺ was observed, which is consistent with the molecular formula C₄₉H₇₉N₁₁O₁₉. Collision-induced dissociation (CID) fragmentation analysis of this ion provided further evidence for the proposed structure.

Another powerful tool, MALDI-TOF mass spectrometry, has been utilized to analyze this compound and its interactions with biological targets. For example, it was used to confirm the identity of UDP-MurNAc-pentapeptide, a peptidoglycan precursor that accumulates in the presence of this compound.

In addition to mass spectrometry, NMR spectroscopy has been crucial for elucidating the three-dimensional structure and stereochemistry of this compound. While specific ¹H-NMR data for this compound is complex, the general approach for related compounds involves analyzing proton signals from methyl, methylene, and methine groups, as well as those from heterocyclic or aromatic rings. The use of 2D NMR techniques is also implied for complex structural elucidation.

Furthermore, computational tools and bioinformatic analyses have been increasingly applied. For example, Global Natural Products Social Molecular Networking (GNPS) has been used to monitor the production of this compound and its analogs. Biosynthetic gene cluster analysis using tools like antiSMASH and NRPSPredictor2 has helped to predict the amino acid sequence and stereochemistry of the peptide core based on the producing organism's genome.

The table below summarizes the key analytical methods used for the structural confirmation of this compound.

| Analytical Technique | Application in this compound Structural Analysis | Key Findings |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Confirmed molecular formula (C₄₉H₇₉N₁₁O₁₉) and sequence of amino and fatty acids. |

| Tandem Mass Spectrometry (MS/MS) | Detailed structural confirmation through fragmentation analysis. | Provided specific b/y ion fragments supporting the peptide sequence. |

| MALDI-TOF MS | Analysis of this compound and its biological complexes. | Confirmed interaction with peptidoglycan precursors. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of 3D structure and stereochemistry. | Provided detailed information on the connectivity and spatial arrangement of atoms. |

| Bioinformatics (e.g., antiSMASH, GNPS) | Prediction of structure from genomic data and analysis of analogs. | Predicted the amino acid sequence from the biosynthetic gene cluster and identified related compounds. |

This table is based on data from multiple scientific sources.

Biosynthetic Pathway Elucidation of Empedopeptin

Identification and Characterization of Empedopeptin Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for this compound biosynthesis has been identified within the marine bacterium Massilia sp. YMA4 . Through comparative genomics and metabolomics analyses, a specific BGC responsible for this compound production was unveiled . Computational tools such as antiSMASH 5.1, MiBIG, and BiG-SCAPE were instrumental in predicting and characterizing this cluster . The this compound BGC is primarily composed of genes encoding nonribosomal peptide synthetases (NRPSs) and accessory enzymes, including dioxygenases . This BGC was identified as "BGC 6" in genomic analyses of Massilia strains .

Nonribosomal Peptide Synthetase (NRPS) System Architecture and Domain Analysis

This compound is synthesized via a nonribosomal peptide synthetase (NRPS) pathway, a common mechanism for producing complex peptides in bacteria and fungi . The core NRPS machinery for this compound production involves three large genes: empC, empD, and empE . These genes encode multi-modular enzymes, where each module is typically responsible for the activation, modification, and incorporation of a single amino acid into the growing peptide chain .

empC : This gene comprises two NRPS modules .

empD : This gene contains one NRPS module .

empE : This gene accounts for five NRPS modules and also includes a lipo-initiation (CStarter) domain, which is crucial for attaching the fatty acid tail to the peptide .

Each NRPS module generally contains several key catalytic domains:

Adenylation (A) domain : Selects and activates the specific amino acid substrate .

Condensation (C) domain : Catalyzes the formation of peptide bonds between amino acids .

Thiolation (T) domain (also known as Peptidyl Carrier Protein or PCP) : Covalently binds the activated amino acid or growing peptide chain via a phosphopantetheine arm .

Additionally, the empC gene harbors two thioesterase (TE) domains, which are typically involved in the release and cyclization of the final peptide product . The genetic architecture of the this compound BGC, with its NRPS genes followed by dioxygenases, is similar to that of other lipopeptide clusters like tripropeptin and plusbacin .

Table 1: Components of the this compound Biosynthetic Gene Cluster (BGC)

| Gene | Predicted Function | Number of NRPS Modules | Key Domains Identified |

| empC | Nonribosomal Peptide Synthetase | 2 | A, C, T domains; 2x TE domains |

| empD | Nonribosomal Peptide Synthetase | 1 | A, C, T domains |

| empE | Nonribosomal Peptide Synthetase | 5 | A, C, T domains; Lipo-initiation (CStarter) domain |

| empA | Dioxygenase | N/A | Involved in post-translational modification (hydroxylation) |

| empB | Dioxygenase | N/A | Involved in post-translational modification (hydroxylation) |

Enzymatic Post-Translational Modifications and Their Catalysts

Beyond the core peptide assembly by NRPSs, this compound undergoes crucial post-translational modifications that contribute to its final structure and bioactivity.

The genes empA and empB encode dioxygenases located at the end of the this compound BGC . These enzymes play a critical role in the hydroxylation of specific amino acid residues within the this compound structure . Studies involving null-mutant strains lacking empA or empB (ΔempA, ΔempB) revealed the production of this compound analogs that lacked certain hydroxyl groups . These modified analogs exhibited significantly reduced antibiotic activity compared to the wild-type, highlighting the importance of these hydroxylated amino acids for this compound's potent antibacterial effects . It is hypothesized that empA and empB function synergistically to hydroxylate specific amino acid residues, potentially hydroxyaspartic acid .

The core NRPS genes, empC, empD, and empE, are indispensable for this compound biosynthesis. Gene knockout experiments generating null-mutant strains (ΔempC, ΔempD, ΔempE) demonstrated a complete loss of this compound production . These results unequivocally confirm that these genes encode the essential enzymatic machinery for assembling the peptide backbone of this compound.

Role of Dioxygenase Genes (empA, empB) in Hydroxylation

Identification and Structural Characterization of Biosynthetic Intermediates

During the analysis of this compound biosynthesis, several linear lipopeptides were identified that are presumed to be biosynthetic intermediates . These linear precursors represent stages in the NRPS assembly line before the final cyclization and modifications occur. Further structural characterization of these intermediates and this compound analogs has been detailed in supplementary tables .

Comparative Genomics and Metabolomics for Biosynthesis Discovery

The discovery and elucidation of the this compound biosynthetic pathway were significantly advanced by the application of an integrated omics strategy . Comparative genomics allowed for the identification of the this compound BGC across different Massilia strains, revealing potential new sources of this compound-like compounds . Metabolomics, particularly using techniques like Global Natural Products Social Molecular Networking (GNPS), enabled the detection and structural analysis of this compound and its various analogs produced by both wild-type and mutant strains . This combined approach proved highly effective in mapping the biosynthetic route and identifying key genes and intermediates .

Compound List

this compound

Staphylococcus aureus

Massilia sp. YMA4

Tripropeptin

Plusbacin

Massilin A

Massilin B

Collimonin C

Collimonin D

Heterologous Expression and Synthetic Biology Approaches for Pathway Manipulation

The elucidation of the biosynthetic gene cluster (BGC) for this compound in Massilia sp. YMA4 represents a foundational step that enables future investigations into heterologous expression and synthetic biology approaches for pathway manipulation . These advanced techniques are critical for understanding gene function, optimizing natural product yields, and engineering novel analogs.

While the this compound BGC has been identified and characterized through genomic analysis and gene knockout studies in its native host, Massilia sp. YMA4, specific research detailing the heterologous expression of this pathway in alternative host organisms (such as E. coli, Streptomyces, or yeast) or the application of synthetic biology strategies for its direct manipulation are not extensively reported in the available literature based on current search results. The identification of the BGC, including genes such as empA-E, and the preliminary understanding of their roles through mutagenesis experiments, lay the groundwork for such future endeavors . However, detailed research findings, experimental methodologies, or data tables specifically documenting the successful heterologous expression, pathway engineering, or synthetic biology-driven manipulation of the this compound biosynthetic pathway are not present in the reviewed scientific literature.

Therefore, while the potential exists to leverage heterologous expression systems and synthetic biology tools to further explore and modify this compound biosynthesis, specific research findings and data tables on these manipulation approaches for this compound are not available at this time.

Compound List:

this compound

Molecular and Cellular Mechanism of Antimicrobial Action of Empedopeptin

Selective Inhibition of Bacterial Cell Wall Biosynthesis

Empedopeptin selectively targets and disrupts late stages of bacterial cell wall biosynthesis . This interference is evidenced by the observed inhibition of N-acetylglucosamine incorporation into the growing peptidoglycan polymer . Concurrently, this compound treatment leads to the accumulation of UDP-N-acetylmuramic acid-pentapeptide, a soluble precursor molecule, within the bacterial cytoplasm . The core mechanism involves the sequestration of lipid intermediates crucial for the transport and assembly of peptidoglycan subunits researchgate.net. By disrupting the lipid cycle essential for peptidoglycan synthesis, this compound effectively halts cell wall construction, ultimately leading to bacterial cell lysis .

Identification and Characterization of Primary Molecular Targets

The antimicrobial activity of this compound is mediated through its specific binding to several key lipid intermediates involved in cell wall biogenesis.

Sequestration of Undecaprenyl Pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine (Lipid II)

The primary physiological target of this compound is Lipid II, a disaccharide-pentapeptide unit attached to an undecaprenyl lipid carrier via a pyrophosphate linkage . Lipid II is the ultimate precursor for peptidoglycan synthesis, readily accessible on the outer leaflet of the cytoplasmic membrane . This compound forms stable complexes with Lipid II, effectively sequestering this vital building block and rendering it unavailable for peptidoglycan polymerization . Research has established that this compound binds to Lipid II in a precise 1:2 molar stoichiometry, indicating that two molecules of this compound interact with one molecule of Lipid II . The binding site on Lipid II involves the pyrophosphate group, the N-acetylmuramic acid (MurNAc) sugar, portions of the pentapeptide stem, and the proximal region of the undecaprenyl chain . This complex formation sterically inhibits the enzymes responsible for processing Lipid II, thereby halting peptidoglycan synthesis .

Interaction with Undecaprenyl Pyrophosphate (C55-PP)

Beyond Lipid II, this compound also interacts with undecaprenyl pyrophosphate (C55-PP), the lipid carrier molecule itself, albeit with a lower binding affinity . While C55-PP is essential for transporting peptidoglycan precursors across the membrane, its direct sequestration by this compound is less pronounced than that of Lipid II . However, this interaction may still contribute to the disruption of the lipid cycle, potentially by inhibiting enzymes such as undecaprenyl pyrophosphate phosphatase (UppP), a mechanism observed with structurally related compounds like tripropeptin C .

Binding to Teichoic Acid Precursors and Other Undecaprenyl-Bound Intermediates

This compound has also been shown to bind to teichoic acid precursors and other intermediates linked to undecaprenyl carriers, although these interactions occur with lower affinity researchgate.net. Teichoic acids are critical anionic polymers found in the cell walls of many Gram-positive bacteria, and their synthesis also relies on lipid carrier molecules. By binding to these additional undecaprenyl-bound intermediates, this compound may exert a broader inhibitory effect on cell envelope biosynthesis, potentially impacting multiple synthetic pathways .

Cation Dependence in Target Interaction and Antimicrobial Potency

The antimicrobial efficacy of this compound is significantly modulated by the presence of specific cations, most notably calcium ions.

Crucial Role of Calcium Ions (Ca2+)

Calcium ions (Ca2+) are indispensable for the full antibacterial activity and enhanced target interaction of this compound . The presence of Ca2+ substantially strengthens the binding affinity of this compound to its primary target, Lipid II, and to phospholipids (B1166683) within the bacterial membrane . This calcium-dependent interaction is crucial for the potent inhibition of peptidoglycan synthesis . Studies suggest that physiological concentrations of calcium, approximately 1-1.25 mM, are required for this compound to achieve maximum inhibitory effects on peptidoglycan synthesis . It is hypothesized that calcium ions facilitate stronger electrostatic interactions between the net-negative this compound and its negatively charged targets . This enhanced binding leads to a more effective sequestration of lipid precursors and, consequently, a more potent antimicrobial effect . The interaction between this compound and calcium ions has been characterized with a stoichiometry of approximately 2:1 (this compound:Calcium) for complete inhibition of cell wall biosynthesis reactions . The addition of 1.25 mM Ca2+ has been shown to reduce this compound's Minimum Inhibitory Concentration (MIC) values by 2- to 16-fold, depending on the specific bacterial strain tested .

Data Tables

Table 1: Key Interaction Stoichiometries of this compound

| Target Molecule | Stoichiometry (this compound: Target) | Significance |

| Lipid II (Undecaprenyl Pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine) | 1:2 | Primary target; sequestration leads to inhibition of peptidoglycan biosynthesis. |

| Calcium Ions (Ca2+) | 2:1 (with this compound) | Crucial for enhanced binding affinity and increased antimicrobial potency; required for full inhibition. |

Compound List

This compound: A lipodepsipeptide antibiotic.

Lipid II: Undecaprenyl pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine; the primary peptidoglycan precursor target.

Undecaprenyl Pyrophosphate (C55-PP): The lipid carrier molecule for peptidoglycan precursors.

UDP-N-acetylmuramic acid-pentapeptide: A soluble precursor of peptidoglycan that accumulates upon this compound treatment.

Vancomycin (B549263): A glycopeptide antibiotic that also targets Lipid II but with a different binding site.

Tripropeptin C: A structurally related lipodepsipeptide antibiotic that inhibits peptidoglycan synthesis.

Plusbacin A3: A lipodepsipeptide antibiotic that interferes with bacterial peptidoglycan biosynthesis.

Bacitracin: A peptide antibiotic that sequesters undecaprenyl pyrophosphate.

Nisin: A lantibiotic that recognizes Lipid II by its pyrophosphate group.

Plectasin: A defensin-like antimicrobial peptide that targets Lipid II.

Teixobactin: A depsipeptide antibiotic that targets Lipid II.

Daptomycin (B549167): A cyclic lipopeptide antibiotic that targets undecaprenyl-containing lipid intermediates.

UDP-N-acetylglucosamine (UDP-GlcNAc): A precursor molecule in peptidoglycan synthesis.

UDP-N-acetylmuramic acid (UDP-MurNAc): A precursor molecule in peptidoglycan synthesis.

Preclinical Antimicrobial Activity and Spectrum of Empedopeptin

Potency Against Gram-Positive Bacterial Pathogens

The efficacy of empedopeptin against key Gram-positive pathogens has been characterized through minimum inhibitory concentration (MIC) studies. These studies highlight its broad-spectrum activity within this group.

This compound displays potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains . MIC values have been reported in the low microgram per milliliter range for both susceptible and resistant isolates . For instance, studies show MICs as low as 4 µg/mL in the presence of calcium for S. aureus ATCC 29213 and S. aureus N315 (MRSA) .

The compound is also highly active against Streptococcus pneumoniae, including penicillin-resistant Streptococcus pneumoniae (PRSP) strains . MIC values for PRSP strains have been reported as low as 0.25 µg/mL in the presence of calcium .

This compound demonstrates moderate activity against Enterococci, with notable activity against vancomycin-resistant Enterococci (VRE) isolates . MIC values for Enterococcus faecalis ATCC 29212 were reported as 8 µg/mL in the presence of calcium, while for Enterococcus faecium BM4147 (VRE), the MIC was 16 µg/mL .

This compound has shown potent antibacterial activity against Clostridium difficile . Specific MIC values for this pathogen were not detailed in the provided search results, but its inclusion in the list of pathogens with potent activity indicates significant preclinical efficacy.

The compound also exhibits activity against Bacillus subtilis, with reported MIC values of 1 µg/mL in the presence of calcium . Studies have utilized B. subtilis to investigate this compound's mechanism of action, including its interference with cell wall biosynthesis and accumulation of peptidoglycan precursors .

Activity against Clostridium difficile

Comparative Studies with Clinically Relevant Antibiotics (e.g., Vancomycin (B549263), Daptomycin)

This compound's antimicrobial profile has been compared to established antibiotics like vancomycin and daptomycin (B549167). While structurally unrelated, this compound shares a similar antimicrobial spectrum with vancomycin, primarily targeting Gram-positive bacteria, including antibiotic-resistant strains .

Studies investigating other lipopeptides, such as MX-2401, have shown that compared to daptomycin, MX-2401 had a longer half-life and was less dependent on calcium concentrations . While direct head-to-head comparative MIC data for this compound against vancomycin and daptomycin across all listed species were not exhaustively detailed in the provided snippets, the general trend indicates this compound's potency in the low microgram per milliliter range, comparable to or exceeding that of vancomycin for certain strains. For example, in S. aureus ATCC 29213, this compound's MIC was 4 µg/mL (with Ca²⁺), while vancomycin's MIC was not explicitly stated for this specific strain in the same context but is generally known to be in the 0.5-2 µg/mL range for susceptible strains . For PRSP, this compound showed an MIC of 0.25 µg/mL, which is highly potent .

Preclinical MIC Data for this compound Against Gram-Positive Bacteria

| Bacterial Species/Strain | MIC (µg/mL) without Ca²⁺ | MIC (µg/mL) with 1.25 mM Ca²⁺ | Reference |

| Staphylococcus aureus ATCC 29213 | 32 | 4 | |

| Staphylococcus aureus N315 (MRSA) | 32 | 4 | |

| Staphylococcus aureus SG 511 | 8 | 1 | |

| Staphylococcus simulans 22 | 16 | 1 | |

| Streptococcus pneumoniae DSM 11865 (PRSP) | 1 | 0.25 | |

| Streptococcus pyogenes ATCC 10389 | 1 | 0.25 | |

| Enterococcus faecalis ATCC 29212 | 16 | 8 | |

| Enterococcus faecium BM4147 (VRE) | 32 | 16 | |

| Bacillus subtilis 168 | 8 | 1 | |

| Micrococcus luteus DSM 1790 | 0.125 | <0.062 |

Note: MIC values are presented as reported in the cited literature. The presence and concentration of calcium ions (Ca²⁺) significantly influence this compound's activity.

Structure Activity Relationship Sar of Empedopeptin and Its Analogs

Contribution of Hydroxylated Amino Acid Residues to Bioactivity

Empedopeptin's molecular structure incorporates hydroxylated amino acid residues, specifically identified as hydroxyaspartic acid and hydroxyproline (B1673980) . Research into the biosynthesis of this compound has illuminated the critical role of these hydroxylations in its biological activity. Studies involving the disruption of dioxygenase genes, namely empA and empB, which are responsible for the hydroxylation of amino acid residues during this compound synthesis, have yielded significant findings . Strains engineered with null mutations in these genes produced distinct this compound analogs. Crucially, these analogs exhibited substantially reduced antibiotic activity when compared to the wild-type this compound, underscoring that the hydroxylation of specific amino acid residues is vital for the compound's potent antibacterial efficacy . Generally, the hydroxylation of amino acids can increase the diversity of amino acid derivatives and is often associated with enhanced biological properties .

Significance of the Peptide Core and its Amino Acid Sequence

This compound is characterized as an eight-amino acid cyclic lipodepsipeptide . Its core structure is formed by an octapeptide sequence that is cyclized via an ester bond, creating a cyclic depsipeptide moiety . This core comprises a specific arrangement of D- and L-configured amino acids, notably including arginine, proline, and serine, alongside the non-proteinogenic hydroxyaspartic acid and hydroxyproline residues . The precise sequence and the conformational constraints imposed by the cyclic nature of this peptide core are fundamental to this compound's mechanism of action. This structural arrangement facilitates the formation of complexes with peptidoglycan precursors, particularly lipid II . The binding interaction with lipid II involves specific regions of the precursor, including the pyrophosphate group, the first sugar, and the proximal segments of the stem peptide and undecaprenyl chain . Consequently, the amino acid sequence and the resulting three-dimensional conformation of the cyclic core are critical determinants of the compound's target recognition and binding affinity. The cyclic peptide core itself is recognized as a contributor to bioactivity .

Influence of the Lipophilic Tail on Membrane Interaction and Target Binding

A defining characteristic of this compound is its C14-myristic acid lipophilic tail . This hydrophobic moiety plays a significant role in the compound's interaction with bacterial cells. The lipophilic tail is believed to establish close contacts with the bacterial cytoplasmic membrane, effectively anchoring the molecule and promoting its subsequent binding to cellular targets . These interactions occur within the phospholipid head groups of the membrane . Analogous to other lipophilic antibiotics, the fatty acid tail likely enhances membrane anchoring, which can increase the local concentration of the antibiotic at its site of action . Furthermore, the saturation of this fatty acid chain has also been implicated in contributing to bioactivity .

Rational Design and Synthesis of this compound Analogs for Optimized Activity

While specific studies detailing the rational design and synthesis of modified this compound analogs with optimized activity are not extensively detailed in the provided search results, insights can be inferred from related research. The investigation of this compound's biosynthetic pathway has led to the generation of novel analogs. For instance, gene knockout studies targeting dioxygenase genes (empA, empB) resulted in the production of this compound analogs that, while retaining some structural features, displayed significantly diminished antibiotic activity . This highlights that modifications, particularly in the hydroxylation patterns of amino acid residues, directly impact bioactivity. Furthermore, research on structurally related compounds like bacitracin demonstrates principles of rational design, focusing on enhancing membrane anchoring through lipophilic moieties and increasing hydrophobic interactions with targets to improve binding affinity . These approaches provide a conceptual framework for understanding how future this compound analog design could aim to optimize its therapeutic profile.

Insights from Mutagenesis Studies on Biosynthetic Genes Affecting Activity

Mutagenesis studies conducted on the genes responsible for this compound biosynthesis have provided critical insights into its structure-activity relationship. Research focusing on Massilia sp. YMA4 identified the this compound biosynthetic gene cluster . Disrupting core nonribosomal peptide genes (e.g., ΔempC, ΔempD, ΔempE) prevented this compound production entirely . More pertinent to SAR, strains with null mutations in dioxygenase genes (empA and empB) were found to produce several unique this compound analogs . A key finding from these studies is that these analogs, derived from gene knockouts, exhibited significantly reduced antibiotic activity compared to the wild-type this compound . This directly demonstrates that the hydroxylated amino acid residues, whose formation is dependent on the empA and empB genes, are essential for the compound's antibacterial efficacy.

Table 1: Key Structural Features and SAR Contributions of this compound

| Structural Feature | Role in Structure-Activity Relationship (SAR) | Supporting Evidence (Source Index) |

| C14-Myristic Acid Tail | Facilitates membrane interaction, anchoring, and promotes target binding. | |

| Octapeptide Core (Cyclic Depsipeptide) | Forms complexes with lipid II; dictates specific binding interactions with the target. | |

| Hydroxylated Amino Acids | Essential for maintaining potent antibiotic activity. | |

| Calcium Ion Dependence | Enhances target interaction and membrane binding, crucial for overall activity. |

Compound List

this compound

Tripropeptins

Plusbacins

Lipid II

Undecaprenyl pyrophosphate (C55PP)

this compound analogs

Bacterial Resistance Mechanisms Against Empedopeptin

Intrinsic and Acquired Resistance Profiles of Bacterial Strains

Empedopeptin demonstrates potent antibacterial activity against a broad spectrum of Gram-positive bacteria, including established antibiotic-resistant strains uni-tuebingen.de. Studies indicate that this compound is effective against MRSA and PRSP, and moderately active against VRE, notably including vancomycin-resistant isolates . The limited activity against Gram-negative bacteria is attributed to insufficient penetration through the outer membrane, rather than intrinsic resistance mechanisms against the antibiotic's action .

While this compound is effective against bacteria that have developed resistance to other antibiotics, the literature does not extensively detail specific bacterial strains that have acquired resistance to this compound itself. The mechanism of action, which targets the essential and conserved Lipid II molecule, suggests that developing resistance through target modification might be intrinsically difficult .

Potential Mechanisms of Resistance Development

The development of resistance to antibiotics typically involves several mechanisms, including target modification, reduced drug accumulation (e.g., via efflux pumps), or enzymatic inactivation of the drug. However, specific documented mechanisms of bacterial resistance to this compound are not widely reported in the provided search results.

Alterations in Target Structures (e.g., Lipid II modifications)

This compound's primary target is Lipid II, a crucial precursor in peptidoglycan synthesis researchgate.net. It binds to Lipid II in a region involving the pyrophosphate group, the first sugar, and the proximal parts of the stem peptide and undecaprenyl chain . Targeting Lipid II is considered a robust antibacterial strategy, as modifications to this highly conserved and essential molecule are inherently challenging for bacteria to achieve without compromising their own viability . Vancomycin (B549263), another Lipid II-targeting antibiotic, exhibits resistance mechanisms primarily through alterations in cell wall biosynthesis, such as cell wall thickening and accumulation of D-Ala-D-Ala residues . While this compound's binding site at Lipid II differs from vancomycin's researchgate.net, significant alterations to Lipid II itself would likely be detrimental to bacterial survival, potentially limiting this as a primary resistance mechanism against this compound.

Cross-Resistance Patterns with Other Cell Wall Inhibitors

This compound exhibits potent activity against strains resistant to other antibiotics, such as MRSA and VRE, indicating a lack of cross-resistance with these agents . Its mechanism of action, targeting Lipid II, is distinct from that of glycopeptides like vancomycin, which bind to the D-Ala-D-Ala terminus of the peptidoglycan precursor stem researchgate.netuni-tuebingen.deelifesciences.org. Structurally related compounds like Tripropeptin C also demonstrate no cross-resistance with other antibiotics, reinforcing the unique mode of action of this class . This lack of cross-resistance is a key advantage, particularly in the face of rising resistance to established cell wall inhibitors.

Strategies for Overcoming or Mitigating Resistance

Given the limited information on specific resistance mechanisms to this compound, strategies for overcoming resistance are largely inferred from general approaches to combatting antibiotic resistance. These include:

Combination Therapy: Combining this compound with other antimicrobial agents could potentially enhance efficacy and delay or prevent the emergence of resistance .

Targeting Essential Pathways: this compound's action on the vital cell wall biosynthesis pathway, specifically targeting Lipid II, is a strong strategy. Resistance development to such essential targets is often difficult for bacteria to achieve without significant fitness costs .

Development of Analogs: Research into structurally related compounds like tripropeptins and plusbacins, which share this compound's mechanism of action, may offer alternative therapeutic options or lead to the development of analogs with improved properties or reduced susceptibility to potential resistance mechanisms uni-tuebingen.de.

Table 1: this compound Activity Against Selected Resistant Bacterial Strains

| Bacterial Strain Type | Resistance Profile | This compound Activity | Reference(s) |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | Potent | uni-tuebingen.de |

| Streptococcus pneumoniae | Penicillin-resistant (PRSP) | Potent | |

| Enterococcus spp. | Vancomycin-resistant (VRE) | Moderate | |

| Escherichia coli | Generally susceptible to antibiotics, but this compound shows marginal effect. | Marginal |

Advanced Methodological Approaches Utilized in Empedopeptin Research

Biophysical Techniques for Ligand-Target Interaction Studies

Biophysical methods are critical for quantitatively assessing the binding of Empedopeptin to its molecular targets, providing insights into the thermodynamics and kinetics of these interactions.

Isothermal Titration Calorimetry (ITC) is a label-free technique used to directly measure the heat changes associated with molecular binding events. For this compound research, ITC has been employed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of its interaction with Lipid II or other peptidoglycan precursors. These studies reveal the energetic basis of this compound's target engagement. For instance, research has indicated that this compound forms a complex with Lipid II in a 1:2 molar stoichiometry (antibiotic:target) . The calcium-dependent nature of this interaction has also been investigated, showing that calcium ions significantly strengthen the binding affinity of this compound to its targets and to phospholipids (B1166683) in the cytoplasmic membrane .

Table 1: Representative ITC Binding Parameters for this compound-Target Interactions (Hypothetical Data)

| Target Molecule | Binding Stoichiometry (n) | Dissociation Constant (Kd) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Notes |

| Lipid II | 0.5 (1:2) | 10-7 - 10-8 M | -25 | -40 | Ca2+ dependent |

| Lipid I | 0.4 (1:2.5) | 10-6 M | -18 | -20 | Lower affinity |

| Phospholipids | Variable | 10-5 M | -15 | -10 | Membrane interaction |

Note: The stoichiometry is presented as antibiotic:target ratio, where 0.5 represents a 1:2 ratio.

Thin Layer Chromatography (TLC) can be adapted to analyze complex formation between this compound and its lipidic targets. By visualizing the migration of lipid precursors and observing how their mobility changes in the presence of this compound, researchers can infer binding events. Studies have shown that this compound forms stable complexes with Lipid II, which remain intact even under conditions used for TLC development (e.g., butanol/pyridine acetate (B1210297) solvent systems) . This stability suggests strong molecular interactions. TLC has been instrumental in identifying and quantifying lipid precursors involved in peptidoglycan synthesis and in demonstrating this compound's ability to sequester these molecules, thereby inhibiting their further processing .

Isothermal Titration Calorimetry (ITC)

Whole-Cell Assays for Metabolic Pathway Analysis

Whole-cell assays are crucial for understanding the impact of this compound on living bacterial cells and its specific effects on metabolic pathways.

Radiometrically Labeled Precursor Incorporation: This technique involves incubating bacterial cells with radiolabeled precursors (e.g., [3H]GlcNAc, [3H]phenylalanine, [3H]uridine) and measuring the incorporation of these labels into cellular macromolecules such as cell walls, proteins, DNA, and RNA. This compound has been shown to selectively interfere with late stages of cell wall biosynthesis in intact bacterial cells. Studies using [3H]GlcNAc demonstrated that this compound rapidly and strongly inhibited its incorporation into the cell wall of Bacillus subtilis, while protein and DNA biosynthesis remained largely unaffected . This selective inhibition, along with the accumulation of soluble peptidoglycan precursors like UDP-N-acetylmuramic acid-pentapeptide in the cytoplasm, strongly implicates peptidoglycan synthesis as the primary target pathway .

Table 2: Impact of this compound on Macromolecular Biosynthesis in B. subtilis

| Macromolecule | Precursor | Incorporation Rate (Untreated) | Incorporation Rate (this compound, 8x MIC) | Effect |

| Cell Wall | [3H]GlcNAc | High | Significantly Reduced | Strong inhibition of cell wall synthesis |

| Protein | [3H]Phenylalanine | High | Unaffected | No significant inhibition |

| DNA | [3H]Thymidine | High | Unaffected | No significant inhibition |

| RNA | [3H]Uridine | High | Diminished (after prolonged exposure) | Indirect effect likely |

Data derived from studies on B. subtilis treated with this compound at 8 times the Minimum Inhibitory Concentration (MIC).

Genetic Tools and Mutagenesis for Biosynthetic Pathway Elucidation

Genetic manipulation of the producing organism, Empedobacter haloabium, or heterologous hosts is essential for identifying and characterizing the genes responsible for this compound biosynthesis. Researchers have employed comparative genomics and BGC (biosynthetic gene cluster) mining to identify the gene cluster responsible for this compound production . Null-mutant strains, created by deleting specific genes within this cluster (e.g., empA, empB, empC, empD, empE), have been instrumental in validating the roles of these genes. For instance, mutations in dioxygenase genes (empA, empB) led to significantly reduced antibiotic activity, indicating that the hydroxylation of amino acid residues is crucial for this compound's bioactivity . Studying these mutants helps in understanding the sequence of enzymatic steps and the specific enzymes involved in assembling the complex lipodepsipeptide structure.

Recombinant Protein Expression and Purified Enzyme Assays for Molecular Target Validation

To confirm the direct interaction of this compound with its molecular targets at a biochemical level, researchers utilize recombinant protein expression and purified enzyme assays. Key enzymes in the peptidoglycan biosynthesis pathway, such as MraY (involved in lipid I synthesis) and MurG (involved in lipid II synthesis), have been expressed recombinantly . Purified enzymes, along with their substrates (e.g., Lipid I, Lipid II, UDP-GlcNAc), are used in in vitro assays to directly measure the inhibitory effects of this compound. These studies have confirmed that this compound sequesters peptidoglycan precursors, including Lipid II, by forming complexes with them, thereby inhibiting the enzymatic reactions catalyzed by these enzymes . The calcium-dependent nature of these interactions is also validated through such assays, demonstrating the necessity of Ca2+ for potent inhibition .

Omics-Based Discovery and Characterization Strategies

Omics technologies, including genomics, transcriptomics, and metabolomics, play a vital role in discovering new natural products and understanding their biosynthetic pathways. For Empedopeptins, comparative genomics and BGC mining have been used to identify novel this compound analogs from different bacterial species, such as Massilia sp. YMA4 . Metabolomic profiling can help in identifying intermediate compounds and understanding the flux through the biosynthetic pathway. Transcriptomic analysis can reveal gene expression patterns under different culture conditions, aiding in the optimization of production and the identification of regulatory elements within the biosynthetic gene cluster. These integrated omics strategies are powerful tools for expanding the repertoire of known Empedopeptins and for a comprehensive understanding of their biosynthesis.

Compound List:

this compound

Lipid II

Lipid I

UDP-N-acetylmuramic acid-pentapeptide

UDP-GlcNAc

Undecaprenyl pyrophosphate (C55-PP)

Tripropeptin

Plusbacin

Bacitracin

Lysocin E

Clausin

Nisin

Teixobactin

Lacticin 3147

Mersacidin

常见问题

Q. What in silico tools can predict this compound’s binding to non-target eukaryotic proteins?

- Methodological Answer: Use molecular docking (AutoDock Vina) with human protein databases (PDB). Validate predictions via SPR or microscale thermophoresis (MST). Cross-reference with Tox21 high-throughput screening data .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies given variability in microbial strains and assay protocols?

- Methodological Answer: Adopt CLSI/EUCAST guidelines for antimicrobial susceptibility testing. Share raw data (e.g., sequencing reads, chromatograms) in public repositories (NCBI, Zenodo). Use strain depositories (ATCC) for standardized microbial stocks .

Q. What ethical frameworks apply when testing this compound-derived compounds in animal models with prior antibiotic exposure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。